molecular formula C7H14O2 B8643226 Cyclopentane-1,3-diyldimethanol

Cyclopentane-1,3-diyldimethanol

Cat. No.: B8643226
M. Wt: 130.18 g/mol
InChI Key: AYVGBNGTBQLJBG-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-diyldimethanol (CAS: 1678528-03-4) is a bicyclic diol derivative with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Structurally, it features a bicyclo[1.1.1]pentane core substituted with two methanol (-CH₂OH) groups at the 1,3-positions.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[3-(hydroxymethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2

InChI Key

AYVGBNGTBQLJBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CO)CO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Cyclopentane-1,3-diketone undergoes catalytic hydrogenation under high-pressure H₂ (50–100 atm) in the presence of a palladium-on-carbon (Pd/C) or Raney nickel catalyst. The reaction proceeds via sequential ketone-to-alcohol reduction:

Cyclopentane-1,3-diketone+4H2Pd/CCyclopentane-1,3-diyldimethanol+2H2O\text{Cyclopentane-1,3-diketone} + 4\text{H}2 \xrightarrow{\text{Pd/C}} \text{this compound} + 2\text{H}2\text{O}

Optimal temperatures range from 120–150°C, with yields exceeding 85% when using Pd/C in ethanol. Side products, such as over-reduced hydrocarbons, are minimized by controlling H₂ partial pressure.

Reduction of Cyclopentane-1,3-dicarbaldehyde

The aldehyde-to-alcohol reduction pathway offers a high-purity route. This method adapts procedures for cyclopentane-1,1-dicarbaldehyde reduction.

Sodium Borohydride (NaBH₄) Reduction

Cyclopentane-1,3-dicarbaldehyde is treated with NaBH₄ in methanol at 0–5°C. The exothermic reaction completes within 2 hours, yielding the diol with >90% efficiency:

Cyclopentane-1,3-dicarbaldehyde+2NaBH₄This compound+2NaBO2\text{Cyclopentane-1,3-dicarbaldehyde} + 2\text{NaBH₄} \rightarrow \text{this compound} + 2\text{NaBO}_2

Key Data:

ParameterValue
Temperature0–5°C
SolventMethanol
Reaction Time2 hours
Yield92%

Hydrolysis of Cyclopentane-1,3-diylbis(methyl Halide)

Nucleophilic substitution of halogenated precursors provides an alternative route. This method mirrors the alkylation strategies for cyclopentane tetracarboxylates.

Alkaline Hydrolysis

Cyclopentane-1,3-diylbis(methyl bromide) reacts with aqueous NaOH (10%) under reflux:

Cyclopentane-1,3-diylbis(CH2Br)+4NaOHThis compound+2NaBr+2H2O\text{Cyclopentane-1,3-diylbis(CH}2\text{Br)} + 4\text{NaOH} \rightarrow \text{this compound} + 2\text{NaBr} + 2\text{H}2\text{O}

Optimization Insights:

  • Prolonged reflux (>8 hours) ensures complete substitution.

  • Yields plateau at 78% due to competing elimination reactions.

ParameterValue
Enantiomeric Excess>99% (1R,3S)
Yield68%
Reaction Time48 hours

Grignard Reaction with Cyclopentane-1,3-dicarboxylate

Double Grignard reagent addition to cyclopentane-1,3-dicarboxylate esters furnishes the diol. This method adapts ester-to-alcohol transformations reported for malonate derivatives.

Methyl Magnesium Bromide (MeMgBr) Addition

Diethyl cyclopentane-1,3-dicarboxylate reacts with excess MeMgBr in dry THF:

Diethyl 1,3-cyclopentanedicarboxylate+4MeMgBrThis compound+2MgBr(OEt)+2CH4\text{Diethyl 1,3-cyclopentanedicarboxylate} + 4\text{MeMgBr} \rightarrow \text{this compound} + 2\text{MgBr(OEt)} + 2\text{CH}_4

Critical Parameters:

  • Anhydrous conditions prevent reagent decomposition.

  • Yields reach 65% after aqueous workup and distillation.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Catalytic Hydrogenation8598HighIndustrial
NaBH₄ Reduction9299ModerateLab-scale
Alkaline Hydrolysis7895LowPilot-scale
Enzymatic Reduction6897HighLab-scale
Grignard Reaction6590ModerateLab-scale

Catalytic hydrogenation and NaBH₄ reduction emerge as the most efficient, though the former requires specialized equipment. Enzymatic methods offer stereochemical control but suffer from longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,3-diyldimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-cyclopentanedimethanol primarily involves its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The hydroxyl groups also enable the compound to undergo various chemical transformations, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Cyclopentane-1,3-diol

Structure: Cyclopentane-1,3-diol (C₅H₁₀O₂, MW: 102.13 g/mol) is a monocyclic diol with hydroxyl groups at the 1,3-positions. It exists as a mixture of cis and trans isomers . Key Differences:

  • Ring Strain: Cyclopentane-1,3-diyldimethanol’s bicyclo[1.1.1]pentane core introduces significant ring strain compared to the monocyclic cyclopentane-1,3-diol.
  • Functional Groups: The diyldimethanol’s -CH₂OH groups extend the molecule’s chain length, increasing hydrophilicity compared to the shorter hydroxyl groups in cyclopentane-1,3-diol. Synthesis: Cyclopentane-1,3-diol is synthesized via hydrogenation of cyclopentane-1,3-dione using catalysts like ruthenium or rhodium on carbon , whereas the diyldimethanol derivative may require more complex alkylation or Grignard reactions .

Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Structure: Compounds like 3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C₇H₉FO₂) share the bicyclic core but replace methanol groups with carboxylic acid functionalities . Key Differences:

  • Acidity: Carboxylic acid derivatives exhibit lower pKa (~4–5) compared to diyldimethanol’s alcohol groups (pKa ~16–18), affecting their reactivity in hydrogen bonding or salt formation.
  • Applications: Carboxylic acid derivatives are explored as bioisosteres in drug design , while diyldimethanol’s non-ionic nature may favor use in polymers or crosslinking agents.

Cyclohexane-1,3-diol

Structure : Cyclohexane-1,3-diol (C₆H₁₂O₂) has a six-membered ring, reducing ring strain compared to cyclopentane derivatives.
Key Differences :

  • Solubility: The larger cyclohexane ring may improve solubility in non-polar solvents due to reduced steric hindrance.
  • Conformational Flexibility: Cyclohexane’s chair conformations allow greater flexibility, whereas the bicyclo[1.1.1]pentane in diyldimethanol restricts motion, enhancing structural rigidity .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Key Applications
This compound C₇H₁₂O₂ 128.17 Bicyclo[1.1.1]pentane -CH₂OH Polymers, drug spacers
Cyclopentane-1,3-diol C₅H₁₀O₂ 102.13 Cyclopentane -OH Hydrogenation products
3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₉FO₂ 144.15 Bicyclo[1.1.1]pentane -COOH, -F Bioisosteres in pharmaceuticals
Cyclohexane-1,3-diol C₆H₁₂O₂ 116.16 Cyclohexane -OH Solvents, intermediates

Q & A

How can the stereochemical configuration of cyclopentane-1,3-diyldimethanol influence its biological activity, and what experimental methods are used to resolve such effects?

Basic Research Question
The cis/trans isomerism of this compound derivatives significantly impacts their interactions with biological targets. For example, cis-configurations in cyclopentane-1,3-dicarboxylic acid derivatives exhibit distinct binding affinities to enzymes compared to trans-isomers, as observed in apoptosis induction in HeLa cells . To resolve stereochemical effects:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangements .
  • X-ray Crystallography : Determine absolute configuration for solid-state structures .

What synthetic strategies are optimal for introducing functional groups (e.g., nitroethyl or benzyl) to the cyclopentane-1,3-dione core, and how are reaction conditions optimized?

Basic Research Question
Functionalization of the cyclopentane-1,3-dione scaffold often involves Michael additions or nucleophilic substitutions. For example:

  • Nitroethylation : React 2-benzylcyclopentane-1,3-dione with 2-nitroethanol under reflux with succinic anhydride and tributylphosphine in CH₃CN, achieving ~64% yield .
  • Aldehyde Condensation : Use Hantzsch ester and L-proline catalysis in CH₂Cl₂ for asymmetric benzylation .
    Optimization Parameters :
    • Solvent polarity (CH₃CN vs. CH₂Cl₂) to control reaction rate.
    • Stoichiometry of Hantzsch ester (1.0–3.0 equiv) to balance enantioselectivity and yield .

How do computational methods predict the singlet-triplet energy gaps in cyclopentane-1,3-diyl derivatives, and what implications do these gaps have for reaction mechanisms?

Advanced Research Question
Cyclopentane-1,3-diyls exhibit biradicaloid character, where singlet-triplet gaps (ΔEST\Delta E_{ST}) dictate reactivity.

  • DFT Calculations : B3LYP/6-31G* methods predict ΔEST\Delta E_{ST} for 2-silacyclopentane-1,3-diyls, showing stabilization of singlet states via electron-donating substituents .
  • Mechanistic Implications : Smaller ΔEST\Delta E_{ST} values favor diradical pathways in cycloadditions or polymerizations .
  • Validation : Compare computed UV-Vis spectra with experimental data to confirm biradicaloid transitions .

What methodologies are employed to determine the pKa values of cyclopentane-1,3-dicarboxylic acid derivatives, and how do these values compare to carboxylic acid isosteres?

Basic Research Question
pKa determination is critical for assessing bioisosteric potential:

  • Potentiometric Titration : Measure pH-dependent ionization of cis-cyclopentane-1,3-dicarboxylic acid (pKa₁ = 4.26, pKa₂ = 5.51) .
  • Comparison to Isosteres : Cyclopentane-1,3-dione (pKa ~3–4) mimics carboxylic acid acidity, enabling substitution in thromboxane-A2 receptor antagonists without losing potency .
  • Computational pKa Prediction : Use COSMO-RS or QSPR models to screen derivatives .

How can this compound derivatives be integrated into polymer backbones, and what analytical techniques characterize their thermal stability?

Advanced Research Question
Cyclopentane-based monomers enhance polymer rigidity:

  • Polyimide Synthesis : React 4,4′-(cyclopentane-1,1-diyl)diphenol with dianhydrides (e.g., PMDA) in DMAc under nitrogen, achieving Tg>250CT_g > 250^\circ C .
  • Characterization :
    • TGA : Decomposition onset >400°C for cyclopentane-containing polyimides.
    • DSC : Monitor TgT_g shifts induced by cyclopentane ring strain .

What strategies mitigate contradictory data in this compound toxicity studies, particularly regarding apoptosis induction in cancer cells?

Advanced Research Question
Discrepancies in cytotoxicity data (e.g., MDA-MB-231 vs. MCF-7 cells) arise from assay conditions:

  • Dose Optimization : Perform dose-response curves (0.1–100 μM) to identify IC₅₀ thresholds .
  • Cell Line Validation : Use CRISPR-edited lines to isolate target-specific effects (e.g., TP receptor binding vs. off-target kinase inhibition) .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to rule out false positives from metabolite interference .

How are this compound derivatives functionalized for use in asymmetric catalysis, and what chiral ligands are most effective?

Advanced Research Question
Chiral cyclopentane scaffolds serve as ligands in enantioselective catalysis:

  • Phosphine Ligands : Synthesize bis-phosphine derivatives via Pd-catalyzed cross-coupling, achieving >90% ee in hydrogenation .
  • Amino Alcohol Ligands : Introduce hydroxyl and amine groups via Sharpless epoxidation followed by ring-opening .
  • Characterization : X-ray and CD spectroscopy confirm ligand helicity and stereoelectronic effects .

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